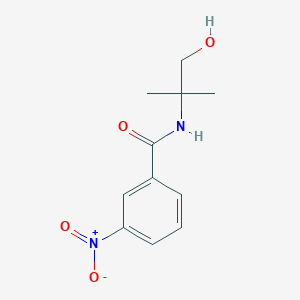

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-4-3-5-9(6-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULOSRLXJMGQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Oxidation: Chromium trioxide (CrO3) in an acidic medium.

Major Products Formed

Reduction: N-(2-amino-1,1-dimethylethyl)-3-nitrobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-(2-oxo-1,1-dimethylethyl)-3-nitrobenzamide.

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide is an organic compound with a benzamide core that is substituted with a hydroxy group and a nitro group, giving it unique structural properties and making it useful in a variety of fields.

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide is useful in scientific research in the areas of chemistry, biology, medicine, and industry.

Chemistry

- Ligand in metal-catalyzed C-H bond functionalization reactions. The compound acts as an N, O-bidentate directing group.

Biology

- Potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

Medicine

- Potential anti-inflammatory and antimicrobial properties.

- Potential to inhibit acetylcholinesterase (AChE), which is linked to neurodegenerative diseases.

Industry

- Synthesis of advanced materials and polymers.

Biological Activities

The compound's biological activity is due to its capacity to chelate metal ions via its N,O-bidentate directing group. This chelation aids in the creation of cyclometallated complexes, which are important intermediates in numerous catalytic processes and may have an impact on enzyme activity.

Mechanisms

- Enzyme Inhibition The compound has been explored as a potential pharmacophore for enzyme inhibitors, specifically relating to anti-inflammatory and antimicrobial activities.

- Metal Ion Interaction The compound's ability to bind metal ions enhances its reactivity and potential effectiveness in biological systems.

Antimicrobial Properties

Research shows that this compound has antimicrobial activity against various pathogens, including the inhibition of the growth of Gram-positive and Gram-negative bacteria. This suggests that it could be a broad-spectrum antimicrobial agent. Studies have shown significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Anti-inflammatory Effects

In vitro studies show that the compound can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that may be useful in treating inflammatory diseases. For example, the compound was tested for its ability to modulate inflammatory responses in human cell lines, and the findings indicated a reduction in interleukin-6 (IL-6) production by approximately 40% at concentrations of 50 µM.

Enzyme Inhibition

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the activity of certain kinases, such as AKT, ERK, and JNK, which are involved in cell survival and proliferation. Additionally, the compound can activate the caspase pathway, leading to apoptosis in cancer cells. The exact molecular pathways and targets may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Research Findings and Discussion

- Advantages of Compound 11 :

- Limitations: Non-removable directing group, complicating post-functionalization steps. Lower catalytic efficiency compared to triazole or oxazoline systems .

Biological Activity

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is a compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic areas. This article provides a detailed review of the biological activity of this compound, including its mechanism of action, research findings, and potential applications in medicine.

The primary target of this compound is Tyrosine-protein kinase SYK . This kinase plays a critical role in signaling pathways related to immune responses. The compound interacts with SYK by binding to it, leading to inhibition of its activity. This inhibition can affect multiple signaling pathways in immune cells, potentially influencing immune responses and providing therapeutic benefits in diseases characterized by dysregulated immune activity.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activity. These compounds have shown promise in:

- Anticancer Activity : Some derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in leukemic cells.

- Antimicrobial Properties : The compound's derivatives have demonstrated antimicrobial effects against various pathogens, including Mycobacterium tuberculosis .

- Anti-inflammatory Effects : The inhibition of SYK may also contribute to anti-inflammatory activities, making these compounds potential candidates for treating inflammatory diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its derivatives. Below is a summary of key findings:

Applications in Medicine

The diverse biological activities of this compound suggest several potential applications:

- Cancer Therapy : Given its anticancer properties, further development could lead to new treatments for leukemia and other cancers.

- Infectious Disease Treatment : Its antimicrobial properties may be harnessed in developing new antibiotics or treatments for resistant infections.

- Anti-inflammatory Drugs : The compound's ability to modulate immune responses positions it as a candidate for developing therapies for autoimmune diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.